3,3-Diphenyl-D-alanine
Overview
Description
®-2-amino-3,3-diphenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which is also bonded to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3,3-diphenylpropanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids or their derivatives. This process often employs rhodium or ruthenium-based catalysts under specific conditions of temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-2-amino-3,3-diphenylpropanoic acid may involve large-scale asymmetric synthesis using optimized catalytic systems. The process parameters, such as solvent choice, temperature, and pressure, are carefully controlled to maximize yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
®-2-amino-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-amino-3,3-diphenylpropanoic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3,3-diphenylpropanoic acid: The enantiomer of the compound with different stereochemistry.
Phenylalanine: An amino acid with a similar structure but only one phenyl group.
Tyrosine: An amino acid with a phenyl group and a hydroxyl group.
Uniqueness
®-2-amino-3,3-diphenylpropanoic acid is unique due to the presence of two phenyl groups, which confer distinct steric and electronic properties. This structural feature enhances its potential for specific interactions in biological systems and its utility as a chiral building block in synthetic chemistry.
Properties
IUPAC Name |
(2R)-2-amino-3,3-diphenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGVEGMRUZOML-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149597-91-1 | |
Record name | beta-Phenyl-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-PHENYL-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the introduction of 3,3-Diphenyl-D-alanine into ghrelin receptor-targeting peptides affect their activity?
A1: The research demonstrates that incorporating this compound at a specific position within the core binding motif of ghrelin receptor-targeting peptides can significantly alter their activity. Specifically, substituting the second amino acid in the hexapeptide KwFwLL-NH2 with this compound results in a potent and efficient inverse agonist. [] This means that the modified peptide, instead of activating the ghrelin receptor, actively suppresses its constitutive activity.
Q2: What is the significance of developing inverse agonists for the ghrelin receptor?
A2: The ghrelin receptor exhibits a high level of constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin. This constitutive activity is believed to play a role in regulating appetite and food intake. [] Developing inverse agonists that can effectively suppress this constitutive activity holds therapeutic potential for addressing conditions like obesity and metabolic disorders.
Q3: How does the structure of this compound contribute to its inverse agonist activity at the ghrelin receptor?
A3: While the paper doesn't delve into the specific structural interactions, it highlights that incorporating aromatic amino acids like this compound within the peptide sequence is crucial for inducing the switch from agonism to inverse agonism. [] It's likely that the bulky, hydrophobic nature of the two phenyl rings in this compound facilitates specific interactions within the ghrelin receptor binding pocket, leading to a conformational change that stabilizes the inactive state of the receptor and thus producing an inverse agonist effect. Further structural studies would be needed to elucidate the precise binding mode and molecular mechanisms involved.
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